2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
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Overview
Description
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a diphenylacetamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which include this compound, have been found to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
Some thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), which displays a chaperone activity and controls the folding of numerous proteins .
Biochemical Pathways
Inhibition of hsp90 by some thiadiazole derivatives results in the degradation of several oncoproteins .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives exert a broad spectrum of biological activities .
Action Environment
It is known that the activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins . For instance, some thiadiazole derivatives have been found to inhibit the activity of heat shock protein 90 (Hsp90), which controls the folding of numerous proteins . The inhibition of Hsp90 results in the degradation of several oncoproteins .
Cellular Effects
Thiadiazole derivatives are known to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Molecular Mechanism
It is likely that it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate halide.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors .
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Nitrated or halogenated aromatic derivatives.
Scientific Research Applications
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies related to its antimicrobial and antiviral properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetyl-4,5-dihydro-5-methyl-5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 1,3,4-Thiadiazole Derivatives
Uniqueness
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to its specific combination of a thiadiazole ring, a piperidine ring, and a diphenylacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,2-diphenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(23-18-11-13-25(14-12-18)19-15-22-27-24-19)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18,20H,11-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXKKAJJQXBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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